1H-Imidazole, 1-(4-methylphenyl)-, 3-oxide
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Overview
Description
1H-Imidazole, 1-(4-methylphenyl)-, 3-oxide is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-(4-methylphenyl)-, 3-oxide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization methods. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 1-(4-methylphenyl)-, 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxide group to hydroxyl or other functional groups.
Substitution: The 4-methylphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and may involve solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
1H-Imidazole, 1-(4-methylphenyl)-, 3-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism by which 1H-Imidazole, 1-(4-methylphenyl)-, 3-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxide group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The presence of the 4-methylphenyl group enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1H-Imidazole, 1-(4-methylphenyl)-: Lacks the oxide group, resulting in different reactivity and applications.
1H-Imidazole, 1-(4-chlorophenyl)-, 3-oxide:
1H-Imidazole, 1-(4-methoxyphenyl)-, 3-oxide: The methoxy group introduces different electronic effects, impacting the compound’s reactivity.
Uniqueness: 1H-Imidazole, 1-(4-methylphenyl)-, 3-oxide is unique due to the combination of the 4-methylphenyl group and the oxide functional group. This combination enhances its chemical reactivity and broadens its range of applications compared to similar compounds.
Properties
CAS No. |
172534-83-7 |
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Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-oxidoimidazol-3-ium |
InChI |
InChI=1S/C10H10N2O/c1-9-2-4-10(5-3-9)11-6-7-12(13)8-11/h2-8H,1H3 |
InChI Key |
ZUZXKQWAVVFYOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C[N+](=C2)[O-] |
Origin of Product |
United States |
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